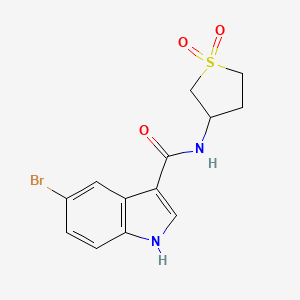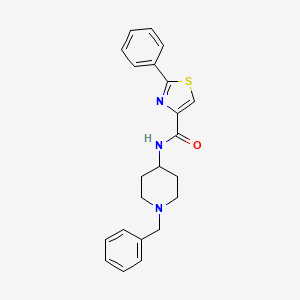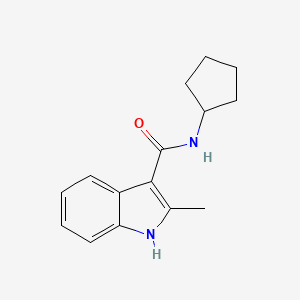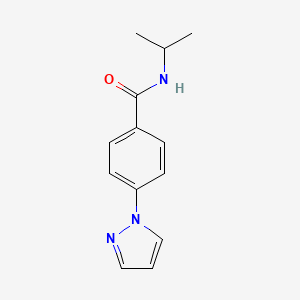
5-bromo-N-(1,1-dioxothiolan-3-yl)-1H-indole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(1,1-dioxothiolan-3-yl)-1H-indole-3-carboxamide, also known as BRD0705, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of indole-3-carboxamide derivatives and has been studied extensively for its mechanism of action and biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 5-bromo-N-(1,1-dioxothiolan-3-yl)-1H-indole-3-carboxamide is not fully understood, but it is believed to act on various signaling pathways, including the NF-κB and JAK/STAT pathways. 5-bromo-N-(1,1-dioxothiolan-3-yl)-1H-indole-3-carboxamide has been shown to inhibit the activity of NF-κB, which is a transcription factor that plays a key role in inflammation and cancer. Inhibition of NF-κB can reduce the production of pro-inflammatory cytokines and inhibit the growth of cancer cells. 5-bromo-N-(1,1-dioxothiolan-3-yl)-1H-indole-3-carboxamide has also been shown to inhibit the activity of JAK/STAT pathways, which are involved in various cellular processes, including inflammation and cell growth.
Biochemical and Physiological Effects:
5-bromo-N-(1,1-dioxothiolan-3-yl)-1H-indole-3-carboxamide has been shown to have various biochemical and physiological effects, including reducing inflammation, inducing apoptosis, inhibiting cell proliferation, and improving cognitive function. Inflammation research has shown that 5-bromo-N-(1,1-dioxothiolan-3-yl)-1H-indole-3-carboxamide can reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Apoptosis research has shown that 5-bromo-N-(1,1-dioxothiolan-3-yl)-1H-indole-3-carboxamide can induce apoptosis in cancer cells by activating caspase-3 and caspase-7. Cell proliferation research has shown that 5-bromo-N-(1,1-dioxothiolan-3-yl)-1H-indole-3-carboxamide can inhibit the growth of cancer cells by inhibiting the activity of various signaling pathways, including the NF-κB and JAK/STAT pathways. Neurological research has shown that 5-bromo-N-(1,1-dioxothiolan-3-yl)-1H-indole-3-carboxamide can improve cognitive function by increasing synaptic plasticity and reducing oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-bromo-N-(1,1-dioxothiolan-3-yl)-1H-indole-3-carboxamide in lab experiments is its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Another advantage is its ability to inhibit the activity of various signaling pathways, which can be useful in studying the mechanisms of these pathways. However, one of the limitations of using 5-bromo-N-(1,1-dioxothiolan-3-yl)-1H-indole-3-carboxamide in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo. Another limitation is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 5-bromo-N-(1,1-dioxothiolan-3-yl)-1H-indole-3-carboxamide, including:
1. Investigating its potential as a therapeutic agent for other diseases, such as autoimmune disorders and cardiovascular disease.
2. Studying its mechanism of action in more detail to identify new targets for drug development.
3. Developing more efficient synthesis methods to improve its solubility and reduce toxicity.
4. Studying its pharmacokinetics and pharmacodynamics to optimize dosing regimens.
5. Investigating its potential as a combination therapy with other drugs to enhance its therapeutic effects.
Métodos De Síntesis
The synthesis of 5-bromo-N-(1,1-dioxothiolan-3-yl)-1H-indole-3-carboxamide involves the reaction of 5-bromoindole-3-carboxylic acid with thionyl chloride to form 5-bromoindole-3-carbonyl chloride. This intermediate is then reacted with 1,1-dioxothiolane-3-carboxamide to yield 5-bromo-N-(1,1-dioxothiolan-3-yl)-1H-indole-3-carboxamide.
Aplicaciones Científicas De Investigación
5-bromo-N-(1,1-dioxothiolan-3-yl)-1H-indole-3-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 5-bromo-N-(1,1-dioxothiolan-3-yl)-1H-indole-3-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Inflammation research has shown that 5-bromo-N-(1,1-dioxothiolan-3-yl)-1H-indole-3-carboxamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, 5-bromo-N-(1,1-dioxothiolan-3-yl)-1H-indole-3-carboxamide has been shown to have neuroprotective effects and can improve cognitive function.
Propiedades
IUPAC Name |
5-bromo-N-(1,1-dioxothiolan-3-yl)-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O3S/c14-8-1-2-12-10(5-8)11(6-15-12)13(17)16-9-3-4-20(18,19)7-9/h1-2,5-6,9,15H,3-4,7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URHAYOOACGBXBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)C2=CNC3=C2C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(1,1-dioxothiolan-3-yl)-1H-indole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-[2-(dimethylamino)-5-methyl-1,3-thiazol-4-yl]phenyl]acetamide;hydrochloride](/img/structure/B7463004.png)

![2,4-dichloro-N-[2-[[4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]amino]-2-oxoethyl]benzamide](/img/structure/B7463017.png)
![[4-[(Dimethylamino)methyl]phenyl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone](/img/structure/B7463028.png)
![[2-(4-Ethoxyphenyl)pyrrolidin-1-yl]-[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]methanone](/img/structure/B7463033.png)

![2-[[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]amino]butan-1-ol](/img/structure/B7463038.png)
![4-(3-Bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B7463046.png)
![N-(2-fluorophenyl)-N-[4-[(3-oxopiperazin-1-yl)methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7463058.png)
![N-[4-[[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylamino]methyl]phenyl]cyclopropanecarboxamide](/img/structure/B7463068.png)
![4-[1-(4-Methylpiperidin-1-yl)-1-oxopropan-2-yl]oxybenzonitrile](/img/structure/B7463080.png)
![N-[3-(dimethylsulfamoyl)phenyl]-2-(6-thiophen-2-ylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide](/img/structure/B7463083.png)

